molecular formula C4H4IN3O2 B2729382 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1360607-69-7

2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B2729382
CAS RN: 1360607-69-7
M. Wt: 252.999
InChI Key: LYEAOPYLXGHDLZ-UHFFFAOYSA-N
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Description

“2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Synthesis Analysis

A convenient synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .


Molecular Structure Analysis

The 1,2,3-triazole ring is a structural fragment, whose presence in compounds make them attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Chemical Reactions Analysis

1H-1,2,3-Triazol-1-yl acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes .

Scientific Research Applications

Synthesis of Triazole Derivatives

A novel, metal-free process for the challenging synthesis of triazole derivatives, including 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, showcases an efficient condensation method under flow conditions. This approach is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps. This method indicates the potential for rapid and sustainable construction of differentially functionalized 1,2,4-triazoles, suggesting similar applications for the 1H-1,2,3-triazol variant (Tortoioli et al., 2020).

Metal-Organic Frameworks (MOFs)

The synthesis of metal-organic frameworks (MOFs) using triazole-carboxylate ligands derived from amino acids, including 4H-1,2,4-triazol-4-yl-acetic acid, has led to the creation of structurally diverse and functionally intriguing materials. These frameworks exhibit large pore sizes comparable to zeolites and demonstrate the ability to store metallic mercury, indicating their potential for hazardous waste containment and other applications in material science (Adarsh et al., 2015).

Coordination Polymers

Research on coordination polymers incorporating 1,2,4-triazole-carboxylate ligands has revealed unique binding abilities in constructing coordination polymers with discrete triangular clusters. Such materials exhibit intriguing topological metamorphoses and magnetism, underscoring the versatility of triazole derivatives in creating novel magnetic materials and contributing to advancements in materials chemistry (Vasylevs’kyy et al., 2014).

Catalyst Development

The development of catalysts for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using derivatives of triazole compounds highlights their utility in synthetic organic chemistry. These catalysts demonstrate high reactivity and easy separability, facilitating the efficient synthesis of γ-lactones, which are valuable in various chemical syntheses and pharmaceutical applications (Yakura et al., 2018).

properties

IUPAC Name

2-(4-iodotriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEAOPYLXGHDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360607-69-7
Record name 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
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